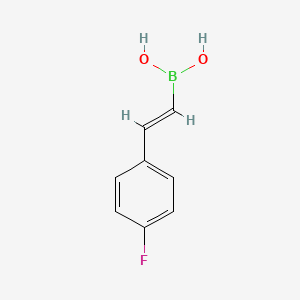

trans-2-(4-Fluorophenyl)vinylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-2-(4-fluorophenyl)ethenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,11-12H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNJRIQSFJFDII-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance in Contemporary Organic Synthesis and Interdisciplinary Sciences

The importance of trans-2-(4-Fluorophenyl)vinylboronic acid lies in its utility as a versatile intermediate for constructing more complex molecules. ontosight.ai In organic synthesis, it facilitates the creation of carbon-carbon and carbon-heteroatom bonds, which is a fundamental process in the synthesis of natural products and specialty chemicals. ontosight.ai

Its influence extends into interdisciplinary fields:

Medicinal Chemistry : This compound serves as a valuable building block in the synthesis of potential pharmaceutical agents. ontosight.ai The incorporation of the fluorophenylvinyl moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially affecting its bioavailability, efficacy, and target specificity. ontosight.ai

Materials Science : In the development of advanced materials, this compound is used to prepare boron-containing polymers and other materials. ontosight.ai These materials can possess unique electronic and optical properties, making them suitable for applications in electronics and optics. ontosight.ai

Role As a Key Organoboron Reagent in Modern Chemical Transformations

Established Synthetic Pathways to Vinylboronic Acids

The creation of the vinylboron bond is a cornerstone of organoboron chemistry. Two of the most prominent and widely utilized methods for the synthesis of vinylboronic acids and their esters are hydroboration-based approaches and palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation.

Hydroboration-Based Approaches for Vinylboronic Acid Synthesis

Hydroboration is a powerful and versatile method for the synthesis of organoboranes, including vinylboronic acids and their esters. This reaction typically involves the addition of a boron hydride reagent across a carbon-carbon triple bond (an alkyne). The reaction is known for its high regio- and stereoselectivity, generally proceeding via a syn-addition mechanism to yield the trans-vinylborane.

A common precursor for the synthesis of this compound via this route is 4-fluorophenylacetylene. The hydroboration of this terminal alkyne with a suitable boronating agent, such as pinacolborane (HBpin), affords the corresponding trans-vinylboronate ester. This reaction is often catalyzed by transition metals, although metal-free conditions have also been developed. The choice of catalyst and reaction conditions can significantly influence the regioselectivity, favoring the addition of the boron atom to the terminal carbon of the alkyne. Subsequent hydrolysis of the resulting boronate ester yields the desired vinylboronic acid.

Table 1: Examples of Catalytic Systems for the Hydroboration of Terminal Alkynes

| Catalyst System | Boron Source | Key Features |

|---|---|---|

| Palladium complexes | Pinacolborane | High efficiency and selectivity. |

| Rhodium complexes | Pinacolborane | Effective for a range of alkynes. |

| Iron complexes | Pinacolborane | More economical and environmentally benign. |

| Metal-free (e.g., strong bases) | Pinacolborane | Avoids transition metal contamination. |

This table presents a general overview of catalyst systems applicable to the hydroboration of terminal alkynes, a key step in the synthesis of vinylboronic acids.

Miyaura Borylation and Derivatives for Boronic Ester Precursors

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that has become a staple in organic synthesis for the formation of carbon-boron bonds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction typically involves the coupling of a vinyl halide or triflate with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

For the synthesis of the pinacol (B44631) ester of this compound, a suitable starting material would be (E)-1-bromo-2-(4-fluorophenyl)ethene. The reaction proceeds via a catalytic cycle involving the oxidative addition of the vinyl halide to a palladium(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired vinylboronate ester and regenerate the active catalyst. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. alfa-chemistry.com

Table 2: Typical Components of a Miyaura Borylation Reaction

| Component | Example(s) | Role in the Reaction |

|---|---|---|

| Substrate | Vinyl halides (e.g., vinyl bromide), vinyl triflates | Source of the vinyl group. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boronate ester group. |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Facilitates the cross-coupling reaction. |

| Ligand | Phosphine (B1218219) ligands (e.g., SPhos, XPhos) | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | KOAc, K₃PO₄ | Activates the diboron reagent and participates in the catalytic cycle. |

| Solvent | Dioxane, Toluene | Provides the medium for the reaction. |

This interactive table outlines the key components and their functions in a typical Miyaura borylation reaction for the synthesis of vinylboronate esters.

Advanced Synthesis Strategies for this compound and Analogs

Building upon the foundational methods, more advanced strategies have been developed to enhance the efficiency, scope, and functional group tolerance of the synthesis of this compound and its derivatives. These include direct borylation techniques, methods for introducing fluorine at different stages, and the conversion to more stable and versatile organotrifluoroborate salts.

Palladium-Catalyzed Direct Boronylation Techniques

Palladium-catalyzed direct C-H borylation has emerged as a powerful tool for the synthesis of organoboron compounds, offering a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. In the context of synthesizing this compound precursors, this approach would involve the direct borylation of 4-fluorostyrene.

This transformation is typically achieved using a palladium catalyst in combination with a ligand and a diboron reagent like B₂pin₂. The reaction proceeds through the activation of a vinylic C-H bond, followed by the introduction of the boryl group. The regioselectivity of the borylation is a key challenge in this method and is often directed by the steric and electronic properties of the substrate and the catalyst system employed.

Electrophilic Fluorination in the Context of Boron-Containing Compounds

While the target compound already contains a fluorine atom on the phenyl ring, electrophilic fluorination techniques are relevant in the synthesis of analogs or in alternative synthetic strategies where the fluorine atom is introduced at a later stage. Electrophilic fluorinating agents, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), are commonly used to introduce fluorine into organic molecules. wikipedia.orgbrynmawr.edumdpi.com

In the context of boron-containing compounds, the electrophilic fluorination of a vinylboronic ester, such as the pinacol ester of trans-2-phenylvinylboronic acid, could potentially lead to the formation of a fluorinated vinylboronate. However, the reactivity of the vinylboronate moiety towards electrophilic fluorinating agents needs to be carefully considered, as side reactions can occur. The development of selective fluorination methods for organoboron compounds is an active area of research.

Preparation of Organotrifluoroborate Salts from Vinylboronic Acids

Organotrifluoroborate salts have gained significant attention as stable, crystalline, and easy-to-handle alternatives to boronic acids and their esters. frontierspecialtychemicals.com They often exhibit enhanced stability towards air and moisture and can display unique reactivity in cross-coupling reactions. The conversion of this compound or its pinacol ester to the corresponding potassium trifluoroborate salt is a straightforward and valuable transformation.

This is typically achieved by treating the boronic acid or ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.gov The reaction proceeds through the formation of a tetracoordinate borate (B1201080) species, which then precipitates as the stable potassium trifluoroborate salt. These salts can be readily isolated and purified, providing a robust form of the vinylboron reagent for subsequent synthetic applications.

Table 3: Comparison of Boronic Acids, Boronate Esters, and Organotrifluoroborate Salts

| Compound Type | General Structure | Key Characteristics |

|---|---|---|

| Boronic Acid | R-B(OH)₂ | Prone to dehydration to form boroxines; can be challenging to purify. |

| Boronate Ester | R-B(OR)₂ (e.g., pinacol ester) | Generally more stable than boronic acids; readily purified by chromatography. |

| Organotrifluoroborate Salt | [R-BF₃]⁻K⁺ | Crystalline, air- and moisture-stable solids; easy to handle and store. frontierspecialtychemicals.com |

This interactive table compares the key features of boronic acids, boronate esters, and organotrifluoroborate salts, highlighting the advantages of converting to the trifluoroborate form.

Reactivity and Mechanistic Investigations of Trans 2 4 Fluorophenyl Vinylboronic Acid in Catalytic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for constructing C(sp²)–C(sp²) bonds. rsc.org The reaction's success is attributed to its mild conditions, tolerance of numerous functional groups, and the commercial availability and low toxicity of boronic acids. nih.govillinois.edu trans-2-(4-Fluorophenyl)vinylboronic acid serves as a versatile partner in these reactions, allowing for the introduction of the 4-fluorostyrenyl moiety into various organic frameworks.

Palladium-Catalyzed Coupling Mechanisms: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. rsc.orglibretexts.org

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend I > OTf > Br >> Cl. wikipedia.orgresearchgate.net

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium(II) center. rsc.org For this compound, the vinyl group is transferred to the palladium complex. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species, thereby facilitating the transfer. organic-chemistry.org The exact mechanism of transmetalation has been a subject of extensive research, with evidence pointing towards the involvement of a palladium hydroxo complex reacting with the neutral boronic acid. nih.gov

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond in the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org This step typically proceeds with retention of the stereochemistry of the vinyl group.

Ligand and Catalyst System Optimization for Efficient Cross-Coupling

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to enhance the reactivity and stability of the catalyst. libretexts.org

For the coupling of vinylboronic acids with aryl and vinyl halides, catalyst systems such as Pd₂(dba)₃/P(t-Bu)₃ and Pd(OAc)₂/PCy₃ have proven effective for a broad range of substrates, including chlorides and triflates, often at room temperature. organic-chemistry.orgresearchgate.net The ligand plays a critical role in promoting both the oxidative addition and reductive elimination steps. For instance, bulky phosphines can accelerate the rate of oxidative addition to aryl chlorides. The choice of ligand can also influence the stereochemical outcome of the reaction, with certain ligands being better at preserving the Z-olefin geometry in couplings involving Z-alkenyl halides. organic-chemistry.org

Below is a table summarizing the effect of different ligands on the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which provides insights applicable to vinylboronic acids like this compound.

| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Conditions | Yield (%) | Reference |

| Pd₂(dba)₃ / P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | CsF, Dioxane, RT | 98 | researchgate.net |

| Pd(OAc)₂ / PCy₃ | 4-tert-Butylphenyl triflate | Phenylboronic acid | CsF, Dioxane, RT | 99 | researchgate.net |

| Pd(P(o-Tol)₃)₂ | (Z)-β-Bromostyrene | Phenylboronic acid | NaO-t-Bu, EtOH, 60°C | 95 | organic-chemistry.org |

| SPhos / Pd₂(dba)₃ | Cu(III)[(10-(4-BrPh)-5,15-bis-F₅PhC)] | E-2-Phenylvinylboronic acid | K₃PO₄, Toluene/H₂O, 80°C | 84 | nih.gov |

Substrate Scope and Functional Group Compatibility in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. nih.govnih.gov this compound can be coupled with a wide variety of aryl and heteroaryl halides and triflates. libretexts.orgorganic-chemistry.org The reaction is compatible with a diverse range of functional groups on both coupling partners, including esters, ketones, nitro groups, and amines, which often remain unaffected under the mild reaction conditions. nih.govresearchgate.net

However, the electronic properties of the substrates can influence the reaction efficiency. Electron-deficient aryl halides tend to react more readily in the oxidative addition step. Conversely, electron-rich boronic acids can facilitate transmetalation. The fluorine atom in this compound has an electron-withdrawing inductive effect, which can influence its reactivity. mdpi.com Studies on the coupling of 4-fluorophenylboronic acid have shown high turnover frequencies, indicating efficient reaction kinetics. mdpi.com

The reaction tolerates various heterocyclic systems, which are important in medicinal chemistry. nih.govnih.gov For example, potassium heteroaryltrifluoroborates have been successfully coupled with a range of aryl and heteroaryl halides, demonstrating the versatility of the Suzuki-Miyaura reaction in constructing complex heterocyclic structures. nih.gov

Aqueous Media and Green Chemistry Approaches in Suzuki-Miyaura Coupling

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. The Suzuki-Miyaura reaction has been adapted to "green" conditions, most notably by using water as a solvent. wikipedia.org The use of aqueous media offers several advantages, including reduced cost, increased safety, and simplified product isolation. nih.govrsc.org

Water-soluble bases and catalysts can be employed, and the reaction often proceeds efficiently, sometimes even at room temperature. wikipedia.org The development of nickel-catalyzed Suzuki-Miyaura couplings in green solvents like 2-Me-THF and tert-amyl alcohol further expands the options for sustainable synthesis. nih.govacs.org These methods have been shown to be effective for a broad scope of aryl halides and boronic acids, including heterocyclic substrates. nih.gov

Continuous Flow Methodologies in Suzuki-Miyaura Coupling

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net The Suzuki-Miyaura reaction has been successfully implemented in continuous flow systems. These systems often utilize packed-bed reactors with immobilized palladium catalysts, which allows for easy separation of the catalyst from the product stream and catalyst recycling. researchgate.net

Gram-scale synthesis of biaryls via Suzuki-Miyaura coupling has been demonstrated using a continuous flow setup with an ultrasound-irradiated, solid-supported palladium catalyst. researchgate.net This approach has been shown to be effective for a range of aryl halides, including less reactive chlorides. While specific examples for this compound in continuous flow are not detailed in the provided search results, the general applicability of these methodologies suggests their potential for the continuous production of its coupling products.

Role of Boronic Acids versus Boronic Esters in Transmetalation Pathways

While boronic acids are the most commonly used organoboron reagents in Suzuki-Miyaura couplings, boronic esters are also widely employed due to their stability and ease of handling. illinois.edu The question of whether boronic esters undergo transmetalation directly or require prior hydrolysis to the corresponding boronic acid has been a topic of mechanistic debate.

Recent studies have provided strong evidence that boronic esters can indeed transmetalate directly without hydrolysis. illinois.edunih.govillinois.edu Kinetic and computational investigations have shown that pre-transmetalation intermediates involving boronic esters can be observed and characterized. nih.gov Furthermore, the structure of the boronic ester can have a significant impact on the rate of transmetalation, with some esters reacting much faster than the corresponding boronic acid. illinois.edu

The relative rates of transmetalation for different boronic acid and ester derivatives of 4-fluorophenylboronic acid have been studied, providing valuable insights into the transmetalation step. nih.gov

The table below presents relative rate constants for the transmetalation of various boron compounds, illustrating the influence of the boron substituent on reactivity.

| Boron Compound | Relative Rate (k_rel) | Reference |

| 4-Fluorophenylboronic acid | 1.00 | nih.gov |

| 4-Fluorophenylboronic acid catechol ester | ~4.3 | nih.gov |

| 4-Fluorophenylboronic acid diisopropyl ester | 1.42 | nih.gov |

| 4-Fluorophenylboronic acid pinacol (B44631) ester | ~0.003 | nih.gov |

These findings highlight that the choice between a boronic acid and a boronic ester can be a critical parameter for optimizing the Suzuki-Miyaura coupling reaction, with the ester group significantly influencing the kinetics of the key transmetalation step.

Challenges and Strategies for Mitigating Protodeboronation

Protodeboronation is a significant undesired side reaction in processes utilizing organoboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process leads to the consumption of the boronic acid reagent, reducing the efficiency of the desired catalytic transformation, such as cross-coupling reactions. wikipedia.org The propensity for a given boronic acid to undergo protodeboronation is highly dependent on its structure and the specific reaction conditions employed, particularly pH. wikipedia.orgresearchgate.net

For vinylboronic acids, including this compound, the challenge of protodeboronation is generally less severe compared to certain other classes of organoboronic acids, such as electron-rich or specific heteroaromatic boronic acids. researchgate.netacs.org Studies investigating the pH-rate profiles for the protodeboronation of various boronic acids have demonstrated that vinylboronic acids undergo this decomposition pathway very slowly. acs.orged.ac.ukscispace.com For instance, under basic aqueous conditions (pH 12) at elevated temperatures (70 °C), the half-life for protodeboronation of representative vinylboronic acids exceeds one week. acs.org

The relative stability of the C(sp²)-B bond in vinylboronic acids contributes to this lowered susceptibility. Furthermore, the presence of an electron-withdrawing fluorine substituent on the phenyl ring in this compound is expected to further attenuate the rate of protodeboronation. ed.ac.uk This is because electron-withdrawing groups decrease the electron density on the carbon atom attached to boron, making it less susceptible to protonolysis. ed.ac.uk

Despite this inherent stability, protodeboronation can still occur under harsh reaction conditions (e.g., high temperatures or prolonged reaction times in protic media). Therefore, several strategies can be employed to minimize this risk.

Strategies for Mitigation:

Catalyst Optimization: The use of highly efficient catalyst systems that promote rapid catalytic turnover ensures that the desired cross-coupling reaction proceeds much faster than the competing protodeboronation pathway. wikipedia.org

"Slow Release" Protocols: Converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester or a potassium organotrifluoroborate salt, allows for the slow release of the active boronic acid into the reaction medium. wikipedia.org This strategy maintains a low steady-state concentration of the boronic acid, minimizing its decomposition over the course of the reaction. wikipedia.org

Anhydrous Conditions: Since protodeboronation involves a proton source (often water), conducting reactions under anhydrous or carefully controlled aqueous conditions can effectively suppress the side reaction.

pH Control: The rate of protodeboronation is highly pH-dependent. researchgate.netacs.org Careful selection and buffering of the base used in the reaction can maintain a pH range where the desired catalytic cycle is efficient while the rate of protodeboronation is minimal.

| Strategy | Mechanism of Action | Applicability Note |

|---|---|---|

| Catalyst Optimization | Increases the rate of the desired reaction to outcompete protodeboronation. | Crucial for reactions involving less stable boronic acids, but still beneficial for vinylboronic acids. |

| Use of MIDA Esters | Provides a stable, crystalline solid that slowly hydrolyzes under reaction conditions to release the boronic acid. | Effective for reactions requiring prolonged heating or specific basic conditions. wikipedia.org |

| Use of Trifluoroborate Salts | Potassium organotrifluoroborate salts (R-BF3K) are more stable than the corresponding boronic acids and release them slowly in situ. | Offers an alternative "slow release" strategy with different solubility and reactivity profiles. wikipedia.org |

| Control of pH and Base | Maintains the boronic acid in its less reactive state with respect to protodeboronation. | Requires careful screening of bases and solvent systems for optimal results. researchgate.net |

Brønsted Acid-Catalyzed Reactions

In addition to its role in metal-catalyzed and base-promoted reactions, this compound can act as a nucleophile in reactions catalyzed by Brønsted acids.

Alkenylation of Benzhydryl Alcohols

This compound can be used for the direct alkenylation of activated alcohols, such as benzhydryl alcohols, under Brønsted acid catalysis. nih.gov The reaction proceeds via an SN1-type mechanism. The Brønsted acid catalyst protonates the hydroxyl group of the benzhydryl alcohol, converting it into a good leaving group (water). nih.gov Subsequent departure of water generates a resonance-stabilized benzhydryl carbocation.

The electron-rich π-bond of the vinyl group in this compound then acts as the nucleophile, attacking the electrophilic carbocation. nih.gov This step forms the new carbon-carbon bond. A final deprotonation step yields the neutral alkenylated product. This methodology provides a direct, metal-free route to construct 1,1-diaryl-3-(4-fluorophenyl)propenes from readily available starting materials, with water as the only byproduct. researchgate.net

| Benzhydryl Alcohol Substrate | Expected Product |

|---|---|

| Diphenylmethanol | 1-(4-Fluorophenyl)-3,3-diphenylprop-1-ene |

| (4-Methoxyphenyl)(phenyl)methanol | 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-3-phenylprop-1-ene |

| (4-Chlorophenyl)(phenyl)methanol | 3-(4-Chlorophenyl)-1-(4-fluorophenyl)-3-phenylprop-1-ene |

Influence of Electronic Substituents on Reaction Pathways and Nucleophilicity

The electronic nature of the substituent on the phenyl ring of a styrylboronic acid plays a critical role in determining its reactivity, particularly its nucleophilicity. In this compound, the para-fluoro substituent exerts two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric (resonance) effect (+M). nih.gov For fluorine, the inductive effect is generally stronger than the mesomeric effect, resulting in a net deactivation of the aromatic ring and the attached vinyl group.

In the context of the Brønsted acid-catalyzed alkenylation of benzhydryl alcohols, the reaction rate is dependent on the nucleophilicity of the vinyl π-bond. The net electron-withdrawing character of the 4-fluorophenyl group reduces the electron density of the C=C double bond compared to unsubstituted styrylboronic acid. This decrease in electron density lowers the nucleophilicity of the alkene, which is expected to result in a slower rate of attack on the benzhydryl carbocation intermediate. nih.gov

Conversely, styrylboronic acids bearing electron-donating groups (e.g., methoxy) would exhibit enhanced nucleophilicity and are expected to react faster under these conditions. In reactions that proceed via a tetracoordinate boronate, the increased Lewis acidity of the boron atom in this compound could accelerate the initial formation of the "ate" complex with a base, but the subsequent nucleophilic transfer of the vinyl group would still be influenced by its reduced electron density. nih.gov

| Substituent (X) on trans-2-(4-X-phenyl)vinylboronic acid | Dominant Electronic Effect | Effect on Vinyl Group Nucleophilicity | Predicted Relative Rate of Alkenylation |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strong +M > -I | Increased | Fastest |

| -CH₃ (Methyl) | Weak +I, Hyperconjugation | Slightly Increased | Faster |

| -H (Hydrogen) | Reference | Reference | Reference |

| -F (Fluoro) | -I > +M | Decreased | Slower |

| -CF₃ (Trifluoromethyl) | Strong -I, -M | Strongly Decreased | Slowest |

Conjugate Addition Reactions

This compound serves as a competent nucleophile in conjugate addition reactions, a fundamental carbon-carbon bond-forming strategy in organic synthesis. This reactivity allows for the introduction of the 4-fluorostyryl group at the β-position of electron-deficient olefins, primarily α,β-unsaturated carbonyl compounds. These transformations are typically mediated by transition metal catalysts, with rhodium and palladium complexes being the most extensively studied for the conjugate addition of organoboron reagents.

The general mechanism for a transition metal-catalyzed conjugate addition involving a vinylboronic acid proceeds through a well-established catalytic cycle. The cycle is initiated by a transmetalation step, where the vinyl group is transferred from the boronic acid to the active metal catalyst, typically a Rh(I) or Pd(II) species, to form a vinyl-metal intermediate. Subsequently, the α,β-unsaturated substrate coordinates to this intermediate, followed by migratory insertion of the vinyl group into the metal-alkene complex. This key carbometalation step forms a new carbon-carbon bond and generates a metal enolate. The final step is typically protonolysis, which releases the β-substituted product and regenerates the active catalyst, allowing it to re-enter the catalytic cycle.

While this compound is documented as a reactant for such conjugate addition reactions, a comprehensive search of peer-reviewed scientific literature did not yield specific, detailed research findings or substrate tables that would allow for the creation of quantitative data tables regarding its performance with various substrates and catalytic systems. The available literature focuses on the broader class of styrylboronic or arylboronic acids, often without reporting specific results for the 4-fluoro-substituted vinyl variant. Therefore, a detailed comparative analysis of its reactivity, yields, and stereoselectivities against other organoboron reagents in specific named reactions is not possible based on the currently accessible data. The research in this area emphasizes general methodologies rather than the specific outcomes for this particular compound.

Applications of Trans 2 4 Fluorophenyl Vinylboronic Acid in Advanced Chemical Synthesis

Construction of Complex Organic Molecules

The ability to form new carbon-carbon bonds with high precision is a cornerstone of modern organic synthesis. trans-2-(4-Fluorophenyl)vinylboronic acid serves as a key reagent in this context, enabling the assembly of intricate structures such as stilbenes and conjugated polyenes.

Stereoselective Synthesis of Stilbenes and Related Fluoroalkene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for synthesizing stilbenes and their derivatives with high stereochemical control. nih.gov this compound is an ideal coupling partner in these reactions, reacting with various aryl halides to produce (E)-stilbenes. A critical advantage of this methodology is the retention of the alkene geometry, meaning the trans configuration of the vinylboronic acid is directly transferred to the stilbene (B7821643) product. nih.gov

The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base to facilitate the catalytic cycle. mdpi.com The choice of ligand can be crucial for achieving high yields, especially with challenging substrates. nih.gov This stereoselective approach provides a reliable route to fluorinated stilbene derivatives, which are of interest for their potential applications in materials science and as biological probes.

| Aryl Halide Partner | Catalyst System | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | DME/Water | Good to Excellent mdpi.comorgsyn.org |

| Aryl Chloride | Pd(OAc)₂ / NHC Ligand | Cs₂CO₃ | i-PrOH | Moderate to Good uliege.be |

| Aryl Triflate | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/Water | Good orgsyn.org |

Synthesis of Conjugated Polyenes and Aromatic Systems

Beyond stilbenes, this compound is instrumental in the synthesis of more extended conjugated systems. The Suzuki-Miyaura reaction's versatility allows for the coupling of this vinylboronic acid with vinyl halides, thereby extending the chain of alternating double bonds to form conjugated polyenes. This methodology is valued for its ability to construct these systems with high stereoisomeric purity. uliege.be Such conjugated molecules are fundamental components in the development of organic electronic materials, including conductors, light-emitting diodes, and photovoltaic devices. The incorporation of the 4-fluorophenyl group can modulate the electronic properties and stability of these materials. ontosight.ai

Medicinal Chemistry and Drug Discovery

Organoboron compounds, particularly boronic acids, are increasingly recognized as indispensable tools in medicinal chemistry. nih.govnih.gov They serve not only as intermediates for building complex molecules but also as pharmacophores in their own right. nih.gov The title compound, with its specific combination of a reactive boronic acid and a fluorinated aryl group, is a prime example of a building block used in the development of new therapeutic agents.

Utilization as a Building Block for Pharmaceutical Intermediates

This compound is a valuable intermediate in the synthesis of pharmaceuticals. ontosight.ai The boronic acid group is stable, generally non-toxic, and easy to handle, making it suitable for a wide range of synthetic transformations. nih.govnih.gov It allows for the efficient incorporation of the (E)-2-(4-fluorophenyl)vinyl moiety into a larger molecular scaffold. This structural motif is of significant interest in drug design, where the combination of a rigid vinyl linker and a fluorinated aromatic ring can be used to probe interactions with biological targets and optimize the pharmacokinetic profile of a lead compound. ontosight.ainih.gov

Impact of Fluorine Incorporation on Drug Properties and Bioactivity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. tandfonline.comnumberanalytics.com The fluorine atom possesses a unique combination of properties that can profoundly influence the behavior of a drug molecule in a biological system. tandfonline.comnews-medical.net

Key effects of fluorine incorporation include:

Metabolic Stability : The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comnih.gov Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation, thereby increasing the drug's half-life and duration of action. nih.govtaylorandfrancis.com

Lipophilicity : Fluorination generally increases the lipophilicity of a molecule. tandfonline.comnih.gov This can enhance its ability to cross cell membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier. tandfonline.comnumberanalytics.com

Binding Affinity : The high electronegativity of fluorine can alter the electron distribution within a molecule, leading to more favorable interactions (e.g., dipole-dipole, hydrogen bonds) with target proteins or enzymes. tandfonline.comnih.govresearchgate.net This can result in increased binding affinity and potency.

pKa Modification : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. tandfonline.comnih.gov This modification can be crucial for optimizing a drug's solubility and absorption profile, as it influences the ionization state at physiological pH. nih.gov

| Property | Effect of Fluorine | Pharmacological Consequence | References |

|---|---|---|---|

| Metabolic Stability | Increased due to high C-F bond strength | Longer drug half-life, reduced metabolic clearance | tandfonline.comnih.govtaylorandfrancis.com |

| Lipophilicity | Increased | Enhanced membrane permeability and bioavailability | tandfonline.comnumberanalytics.comnih.gov |

| Binding Affinity | Can be enhanced via new electronic interactions | Improved potency and selectivity | tandfonline.comnih.govresearchgate.net |

| Acidity/Basicity (pKa) | Lowers pKa of nearby basic groups | Altered solubility and absorption characteristics | tandfonline.comnih.govnih.gov |

Radiosynthesis of Fluorinated Motifs for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that provides functional information about biological processes in vivo. uchicago.edu It relies on the use of molecules labeled with a positron-emitting radionuclide, with Fluorine-18 (¹⁸F) being the most common choice due to its favorable properties, including a convenient 110-minute half-life. uchicago.eduacs.org

Aryl and vinyl boronic acids, including this compound, are important precursors for the synthesis of ¹⁸F-labeled PET tracers. acs.orgacs.org Copper-mediated radiofluorination has emerged as a robust method for introducing the ¹⁸F atom directly onto the boronic acid precursor. acs.orgacs.org This reaction typically involves treating the boronic acid with K¹⁸F in the presence of a copper catalyst and a base, such as pyridine. acs.org

This approach allows for "late-stage fluorination," where the radioactive ¹⁸F isotope is introduced at or near the end of the synthetic sequence. This is critical for minimizing the loss of radioactivity due to decay. The method is compatible with a range of functional groups and has been successfully applied to synthesize clinically relevant PET radiotracers. acs.orgacs.orgnih.gov

| Precursor | ¹⁸F Source | Catalyst/Reagents | Solvent | Temperature | Radiochemical Conversion (RCC) |

|---|---|---|---|---|---|

| Aryl/Vinyl Boronic Acid | K¹⁸F | Cu(OTf)₂, Pyridine | DMF | 110 °C | ~51% acs.org |

Design of Boron-Containing Therapeutics and Enzyme Inhibitors

The unique chemical properties of the boronic acid functional group have positioned compounds like this compound as valuable scaffolds in the design of targeted therapeutics, particularly enzyme inhibitors. The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of forming reversible covalent bonds with nucleophilic residues commonly found in the active sites of enzymes, such as the hydroxyl group of serine. This ability to interact with biological molecules like enzymes and receptors is a key driver in the exploration of boronic acids as potential therapeutic agents. smolecule.com

The design of boron-containing enzyme inhibitors often leverages this reversible covalent bonding mechanism to achieve high affinity and specificity for the target enzyme. For instance, boronic acid-based drugs have been successfully developed to inhibit proteases, where the boron atom interacts with the catalytic serine residue in the enzyme's active site. While specific studies detailing the inhibitory action of this compound are not extensively documented, its structural motifs—a reactive boronic acid and a fluorinated phenyl ring—are features commonly incorporated into modern medicinal chemistry to enhance biological activity and pharmacokinetic properties. smolecule.comontosight.ai The vinyl linker provides a specific spatial arrangement and electronic properties that can be tailored to fit the topology of an enzyme's active site.

Implications for Drug Candidate Design: Avoiding Bioactivation Pathways

A critical challenge in drug development is avoiding metabolic bioactivation, a process where the body transforms a drug into a reactive metabolite that can cause toxicity. The strategic incorporation of fluorine atoms into drug candidates is a widely used tactic to block metabolically labile sites and enhance stability. The presence of a fluorine atom on the phenyl ring of this compound is significant in this context.

The carbon-fluorine bond is exceptionally strong and generally resistant to metabolic cleavage by cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. By placing a fluorine atom at the para-position of the phenyl ring, potential metabolic pathways such as aromatic hydroxylation at that site are effectively blocked. This can prevent the formation of potentially reactive metabolites, such as quinones or catechols, thereby reducing the risk of idiosyncratic adverse drug reactions. This design feature makes the 4-fluorophenyl motif, as seen in this compound, an attractive component for incorporation into new drug candidates to improve their safety profiles and pharmacokinetic properties. ontosight.ai

Modulation of Biological Systems for Antimicrobial and Phytotoxicity Studies

Boronic acids and their derivatives are increasingly being investigated for their potential as antimicrobial agents. Their mechanism of action is often attributed to their ability to inhibit essential enzymes in microorganisms. For example, some benzoxaboroles, which can be formed from related 2-formylphenylboronic acids, function as antifungal agents by inhibiting leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis. mdpi.com This inhibition effectively halts microbial growth.

Following this principle, this compound and its derivatives represent a class of compounds with potential for antimicrobial activity. Studies on structurally related compounds have demonstrated that 2-formylphenylboronic acids can exhibit moderate to high activity against various fungi and bacteria, including Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus. mdpi.com The specific activity is influenced by the substituents on the phenyl ring. The electron-withdrawing nature of the fluorine atom in this compound could influence its interaction with microbial targets. smolecule.com The potential for phytotoxicity is also an area of interest, as compounds that disrupt essential biological pathways in microorganisms could theoretically have similar effects on plant systems.

Materials Science and Supramolecular Chemistry

Crystal Engineering: Design and Formation of Supramolecular Assemblies

Crystal engineering is the rational design of solid-state structures based on an understanding of intermolecular interactions. ias.ac.in this compound possesses multiple functional groups that can direct its self-assembly into well-defined supramolecular architectures. The boronic acid moiety, -B(OH)₂, is a powerful hydrogen-bonding unit capable of forming strong, directional interactions. It can act as both a hydrogen bond donor (from the -OH groups) and an acceptor. This often leads to the formation of characteristic dimeric or catemeric (chain-like) synthons, which are reliable and predictable patterns of assembly. nih.gov

| Interaction Type | Participating Groups | Role in Supramolecular Assembly |

| Strong Hydrogen Bonding | Boronic acid groups (-B(OH)₂) | Forms robust dimers or chains, creating the primary structural framework. |

| Weak Hydrogen Bonding | C–H bonds and Fluorine atom (C–H···F) | Provides directional control and helps stabilize the 3D packing arrangement. nih.gov |

| π-Interactions | Phenyl rings (π-π stacking); C–H and Phenyl ring (C–H···π) | Contributes to the close packing of molecules and the stability of the crystal lattice. ias.ac.in |

Templating and Catalysis of Solid-State Photochemical Reactions

In solid-state chemistry, the spatial arrangement of molecules within a crystal lattice can be used to control the outcome of a chemical reaction. This principle, known as topochemical control, allows for the synthesis of products that might be difficult to obtain in solution. Molecules like this compound can act as templates or reactants in such processes. Through crystal engineering, these molecules can be pre-organized in a specific orientation that favors a particular reaction pathway upon irradiation with light.

The formation of a predictable supramolecular assembly is key to this application. By arranging the vinyl groups of adjacent molecules in close proximity and with the correct alignment, solid-state photochemical reactions can be directed with high selectivity and yield. nih.gov The boronic acid and fluorophenyl groups guide this pre-organization, effectively acting as a crystalline template that dictates the stereochemistry and regiochemistry of the product. This approach is particularly useful for reactions like photodimerization, where controlling the relative orientation of the reacting double bonds is crucial.

Influence on Photochromic and Photoreactive Systems (e.g., [2+2] Photodimerization)

The vinyl group in this compound makes it a candidate for participation in photoreactive systems, most notably [2+2] photodimerization reactions. In this type of reaction, two molecules containing double bonds align and, upon irradiation with UV light, form a four-membered cyclobutane (B1203170) ring. In the solid state, the success and outcome of this reaction are entirely dependent on the crystal packing, as defined by Schmidt's topochemical postulates.

For a [2+2] photodimerization to occur, the reacting double bonds of adjacent molecules must be parallel and separated by a distance of less than approximately 4.2 Å. The supramolecular interactions directed by the boronic acid and fluorophenyl groups can engineer the crystal lattice to meet these geometric requirements. nih.govrsc.org By controlling the crystal packing, it is possible to produce a single, specific stereoisomer of the cyclobutane product with high selectivity. This contrasts with the same reaction in solution, which often yields a complex mixture of isomers. The ability of this compound to form ordered crystalline solids thus provides a powerful tool for controlling reactivity and achieving stereochemical purity in photochemical synthesis. rsc.org

Development of Boron-Containing Materials for Catalytic, Optical, and Electronic Applications

The compound this compound serves as a versatile building block in materials science for the creation of advanced functional polymers. ontosight.ai Its unique structure, which combines a reactive vinyl group for polymerization, a Lewis acidic boronic acid moiety, and a fluorine-substituted phenyl ring, allows for the development of sophisticated materials with tailored catalytic, optical, and electronic properties. ontosight.ai The integration of boron into polymer backbones is a key strategy for producing materials with unique electronic structures and functionalities, stemming from the vacant p-orbital on the boron atom which can interact with π-conjugated systems. scite.ai

Catalytic Applications

Polymers derived from boronic acid-containing monomers are promising candidates for novel catalysts. The Lewis acidic nature of the boron center is a key feature, allowing the material to act as a catalyst in various organic reactions. While specific studies on polymers synthesized exclusively from this compound are not extensively detailed in the literature, the principles can be understood from related poly(vinylphenyl boronic acid) systems.

Research has shown that polymers incorporating vinylphenyl boronic acid, when treated with a strong acid like sulfuric acid, can serve as effective solid acid catalysts. For instance, magnetic microparticles made from a copolymer of ethylene (B1197577) glycol dimethacrylate and vinylphenyl boronic acid have been successfully used to catalyze the esterification of propionic acid and methanol. researchgate.net The boronic acid groups, in conjunction with doped sulfuric acid, provide accessible acid centers that facilitate the reaction. researchgate.net

The catalytic performance of such materials is typically evaluated based on reaction conversion rates under different conditions. Key parameters include temperature, catalyst loading, and molar ratios of reactants. The data below is illustrative of how such a catalytic system, using a related boronic acid polymer, is characterized.

| Catalyst System | Reaction | Temperature (°C) | Reaction Time (min) | Conversion (%) |

|---|---|---|---|---|

| m-poly(EGDMA-VPBA) with 10% H₂SO₄ | Esterification | 50 | 180 | 65.2 |

| m-poly(EGDMA-VPBA) with 10% H₂SO₄ | Esterification | 60 | 180 | 74.8 |

| m-poly(EGDMA-VPBA) with 10% H₂SO₄ | Esterification | 70 | 180 | 85.4 |

Data derived from a study on magnetic vinylphenyl boronic acid microparticles and is intended for illustrative purposes. researchgate.net

Optical and Electronic Applications

The incorporation of this compound into conjugated polymers offers significant potential for creating materials for optical and electronic devices, such as organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com The conjugation between the vacant p-orbital of boron and the π-electrons of the polymer backbone can lead to materials with desirable optical and electronic properties. scite.ai

When polymerized, the fluorophenylvinyl moiety can become part of a larger π-conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), enabling the material to absorb and emit light in the visible spectrum. mdpi.com The presence of the electron-withdrawing fluorine atom can further tune these properties, often leading to shifts in absorption and emission wavelengths and influencing the polymer's stability and electron-accepting capabilities. scite.ai

Boron-containing conjugated porous polymers have emerged as promising functional materials for optoelectronics due to properties like strong photoluminescence and intramolecular charge transfer. mdpi.com The Lewis acid boron centers can also interact with anions like fluoride (B91410), leading to observable changes in the material's fluorescence, which forms the basis for chemical sensors. mdpi.com

The table below illustrates the kind of photophysical and electrochemical data that would be determined for such polymers, with example values drawn from research on other boron-containing conjugated systems.

| Polymer Property | Typical Measurement | Example Value | Significance |

|---|---|---|---|

| Absorption Maximum (λ_abs) | UV-Vis Spectroscopy | ~317-406 nm | Indicates the wavelengths of light the material absorbs. |

| Emission Maximum (λ_em) | Photoluminescence Spectroscopy | ~370-494 nm | Defines the color of light emitted by the material. |

| Fluorescence Quantum Yield (Φ_F) | Quantum Yield Measurement | ~24-48% | Measures the efficiency of the light emission process. |

| HOMO Energy Level | Cyclic Voltammetry | ~ -5.1 to -5.2 eV | Relates to the material's electron-donating ability. |

| LUMO Energy Level | Cyclic Voltammetry | ~ -3.2 to -3.4 eV | Relates to the material's electron-accepting ability. |

| Electrochemical Band Gap | Calculated from HOMO/LUMO | ~ 1.7 to 1.9 eV | Determines the energy required to excite an electron. |

Example values are illustrative and based on data from various boron- and silicon-containing conjugated macromolecules for context. researchgate.net

Spectroscopic Characterization and Computational Modeling of Trans 2 4 Fluorophenyl Vinylboronic Acid Systems

Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to the characterization of trans-2-(4-Fluorophenyl)vinylboronic acid, providing detailed information on its structure, bonding, and interactions within molecular assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F NMR) for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H NMR spectra provide precise information about the arrangement of hydrogen atoms in the molecule. The vinyl protons exhibit characteristic chemical shifts and coupling constants that confirm the trans configuration of the double bond. The protons on the fluorophenyl ring appear as a set of multiplets, with their splitting patterns providing further structural confirmation. The protons of the boronic acid hydroxyl groups are also observable, though their signal can be broad and may exchange with deuterium (B1214612) in deuterated solvents. researchgate.net

¹⁹F NMR spectroscopy is particularly valuable for molecules containing fluorine. It offers high sensitivity and a wide chemical shift range, making it an excellent probe for studying the electronic environment of the fluorine atom. nih.govillinois.edu The ¹⁹F NMR spectrum of this compound shows a single resonance, and its chemical shift can be sensitive to changes in the molecular environment, such as solvent effects or binding interactions. This sensitivity allows ¹⁹F NMR to be used in mechanistic studies, for example, to monitor the reversible interactions between the boronic acid and diols. rsc.org The coupling between the fluorine nucleus and adjacent protons can also provide additional structural information. Isotope effects from boron (¹⁰B and ¹¹B) can sometimes be observed in high-resolution ¹⁹F NMR spectra, presenting as distinct resonances corresponding to the different boron isotopes. blogspot.com

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | B(OH)₂ | ~8.07 | Singlet (broad) |

| ¹H | Aromatic C-H | ~7.00 - 7.60 | Multiplet |

| ¹H | Vinyl C-H | ~6.00 - 7.50 | Doublet |

| ¹⁹F | Aromatic C-F | -110 to -120 | Multiplet |

X-ray Diffraction Studies of Cocrystals and Solid-State Structures

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. For arylboronic acids, this technique provides crucial insights into the supramolecular organization driven by intermolecular interactions, particularly hydrogen bonding. nih.gov In the solid state, the boronic acid functional group is a versatile hydrogen bond donor and can form various motifs, including dimers and extended networks. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 5.1017 |

| b (Å) | 5.5566 |

| c (Å) | 22.0587 |

| β (°) | 94.731 |

| Primary Interactions | O-H···N, O-H···O Hydrogen Bonds |

Infrared and Luminescence Spectroscopy for Molecular Assemblies

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the IR spectrum would feature characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid's hydroxyl groups, indicative of hydrogen bonding. The B-O stretching vibration typically appears around 1350 cm⁻¹. The trans-disubstituted C=C double bond gives rise to a characteristic stretching vibration around 1600 cm⁻¹ and an out-of-plane bending mode near 965 cm⁻¹. The C-F bond stretching is usually observed in the 1100-1250 cm⁻¹ region.

Luminescence spectroscopy, particularly fluorescence, provides information on the electronic excited states of the molecule. Stilbene (B7821643) derivatives, which are structurally related to this compound, are known to be fluorescent. nih.gov The introduction of the boronic acid group and the fluorine atom can modulate the photophysical properties. The fluorescence emission is sensitive to the molecular environment; for instance, the formation of the anionic boronate form at higher pH can lead to significant shifts in the emission spectrum. nih.gov This property is useful for studying molecular assemblies and sensing applications, as interactions with other molecules can alter the fluorescence intensity or wavelength.

Mass Spectrometry for Conjugate Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the identification of unknown compounds. For this compound, MS is crucial for confirming its identity and purity, typically showing a molecular ion peak corresponding to its molecular weight of 165.96 g/mol . sigmaaldrich.com

In the context of conjugate analysis, MS is used to characterize the products of reactions involving this boronic acid. For example, after a Suzuki-Miyaura coupling reaction, MS can confirm the formation of the desired cross-coupled product by identifying its specific molecular weight. alkalisci.com It is also instrumental in analyzing the formation of boronate esters, which are conjugates formed by the reaction of the boronic acid with diols. Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for analyzing these types of conjugates, providing clear evidence of their formation and structure.

Theoretical and Computational Chemistry

Theoretical and computational methods complement experimental techniques by providing a deeper understanding of the molecular properties and behavior of this compound at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can predict its optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and electronic properties. researchgate.net

Key insights from DFT studies include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. mdpi.com Calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface and predicts sites susceptible to electrophilic or nucleophilic attack. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the reactivity of the compound in various chemical reactions. researchgate.net

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | ~4.0 to 5.0 eV |

| Dipole Moment | Measure of molecular polarity | ~2.0 to 3.0 Debye |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is primarily centered around the rotation of the phenyl ring and the boronic acid group relative to the vinyl bridge. Theoretical studies on substituted phenylboronic acids suggest that the molecule likely adopts a largely planar conformation to maximize π-conjugation between the phenyl ring and the vinyl group. The boronic acid group, -B(OH)₂, may exhibit rotational freedom, but its orientation will be influenced by both steric effects and the potential for intramolecular hydrogen bonding.

Hydrogen Bonding: The hydroxyl groups of the boronic acid moiety are strong hydrogen bond donors and acceptors. This leads to the formation of extensive hydrogen-bonding networks between molecules, often resulting in the formation of dimers or larger aggregates.

π-π Stacking: The presence of the aromatic 4-fluorophenyl ring allows for π-π stacking interactions between molecules. These interactions, where the aromatic rings align in a parallel or offset fashion, contribute to the stabilization of the crystal lattice.

Dipole-Dipole Interactions: The fluorine atom introduces a significant dipole moment into the molecule. Dipole-dipole interactions arising from the C-F bond will influence the relative orientation of molecules in the solid state and in solution.

The interplay of these interactions governs the self-assembly of this compound molecules. The table below summarizes the key conformational degrees of freedom and the principal intermolecular forces that would be investigated in a typical MD simulation of this system.

| Feature | Description |

| Key Torsional Angles | Rotation around the C(phenyl)-C(vinyl) bond. |

| Rotation around the C(vinyl)-B bond. | |

| Orientation of the -OH groups of the boronic acid. | |

| Primary Intermolecular Interactions | Hydrogen bonding involving the -B(OH)₂ groups. |

| π-π stacking of the 4-fluorophenyl rings. | |

| Dipole-dipole interactions due to the C-F bond. | |

| Expected Aggregate Structures | Dimeric structures formed through hydrogen bonding between boronic acid groups. |

| Extended networks and layered structures in the solid state. |

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize chemical bonding. nih.govrsc.org This approach, based on the topology of the electron density, allows for the identification of atoms as distinct quantum mechanical entities within a molecule and the characterization of the bonds that connect them. While a specific QTAIM analysis of this compound is not prominently featured in existing literature, the principles of QTAIM and studies on related organoboron compounds can be used to predict the nature of its chemical bonds.

A key feature of a QTAIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its value (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the chemical bond.

For this compound, a QTAIM analysis would focus on several key bonds to elucidate their character:

The Carbon-Boron (C-B) Bond: This is a central bond in the molecule. The QTAIM parameters for the C-B bond are expected to indicate a bond with significant covalent character, but also some degree of polarity due to the difference in electronegativity between carbon and boron. The electron density at the BCP would likely be lower than that of a typical C-C bond, and the Laplacian of the electron density would provide insight into the degree of charge concentration or depletion in the internuclear region.

The Carbon-Fluorine (C-F) Bond: The C-F bond is known to be highly polarized. A QTAIM analysis would quantify this polarity through the charge distribution and the properties at the BCP. The Laplacian of the electron density is expected to be positive, characteristic of a polar covalent bond with significant charge depletion in the bonding region.

The Boron-Oxygen (B-O) Bonds: The B-O bonds in the boronic acid group are also expected to be polar covalent in nature. The QTAIM parameters would reflect the electronegativity difference between boron and oxygen.

The table below summarizes the expected qualitative QTAIM descriptors for the key chemical bonds in this compound, based on general principles and findings for similar compounds.

| Bond | Expected Electron Density (ρ(r)) at BCP | Expected Laplacian (∇²ρ(r)) at BCP | Expected Bond Character |

| C(vinyl)-B | Moderate | Slightly positive or small negative | Polar Covalent |

| C(phenyl)-F | High | Positive | Polar Covalent |

| B-O | Moderate | Positive | Polar Covalent |

| C=C | High | Negative | Covalent (Shared Interaction) |

| C-C (phenyl) | High | Negative | Covalent (Shared Interaction) |

A full QTAIM analysis would provide a detailed map of the electron density distribution, revealing the atomic basins and the network of bond paths that define the molecular structure. This would allow for a quantitative assessment of atomic charges and the strength and nature of all chemical bonds within the molecule.

Computational Studies on Reaction Mechanisms and Transition States

Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions and characterizing the transition states involved. This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, and numerous computational studies have investigated the mechanism of this important carbon-carbon bond-forming reaction. acs.orgnih.govnih.govrsc.org While these studies may not always use the exact 4-fluorophenyl substituted vinylboronic acid, the general mechanistic steps and the nature of the transition states are well-established for related vinyl- and arylboronic acids.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The reaction is initiated by the oxidative addition of an organic halide (e.g., an aryl bromide) to a low-valent palladium(0) catalyst, forming a palladium(II) intermediate.

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species. The transition state for this step involves the coordination of the boronate to the palladium(II) complex and the subsequent transfer of the organic moiety.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Computational studies have provided detailed energetic profiles for these steps, identifying the rate-determining step and the structures of the transition states. For the coupling of vinylboronic acids with aryl halides, the transmetalation step is often found to be rate-limiting.

The table below presents representative calculated activation energies for the key transition states in the Suzuki-Miyaura reaction, based on DFT studies of analogous systems. It is important to note that the exact energy values can vary depending on the specific substrates, catalyst, base, and computational method used.

| Reaction Step | Transition State | Typical Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | TSOA | 10 - 15 |

| Transmetalation | TSTM | 15 - 25 |

| Reductive Elimination | TSRE | 5 - 10 |

Note: These are approximate values from computational studies on similar systems and are intended to be illustrative.

Future Perspectives and Emerging Research Directions

Novel Catalytic Systems for trans-2-(4-Fluorophenyl)vinylboronic Acid Reactivity

The reactivity of this compound is predominantly exploited in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. ontosight.ai Future research is geared towards developing more efficient, selective, and sustainable catalytic systems to enhance its synthetic utility.

One promising direction is the design of advanced palladium precatalysts and ligands that can facilitate the coupling of challenging substrates like vinylboronic acids, which can be prone to decomposition under basic reaction conditions. nih.gov The development of catalysts that are active at low loadings and can function under milder conditions will be crucial for making synthetic processes more environmentally benign and cost-effective. mit.edu Research into heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, also presents a viable path towards recyclable and more robust catalytic systems for the synthesis of fluorinated biphenyl (B1667301) derivatives. mdpi.com

Beyond the well-established Suzuki-Miyaura reaction, exploring the reactivity of this compound with other transition metal catalysts is an area ripe for investigation. For instance, rhodium-catalyzed reactions could open up new avenues for asymmetric synthesis, while gold catalysis might offer unique reactivity patterns yet to be explored for this specific compound.

| Catalyst System | Potential Advantage | Research Focus |

| Advanced Pd-precatalysts | Higher efficiency and stability for vinylboronic acids | Ligand design, catalyst stability |

| Heterogeneous Pd catalysts | Recyclability and robustness | Nanoparticle synthesis, support materials |

| Rhodium catalysts | Access to asymmetric transformations | Enantioselective reaction development |

| Gold catalysts | Novel reactivity patterns | Exploring new synthetic methodologies |

Expanding the Scope of Applications in Emerging Technologies

The distinct electronic and structural features of this compound make it a compelling candidate for various emerging technologies. Its application in materials science, particularly in optics and electronics, is an area of significant future growth. ontosight.ai

One of the most promising applications is in the synthesis of stilbene (B7821643) derivatives for nonlinear optics (NLO) . The Suzuki-Miyaura coupling of this compound with appropriate aryl halides can yield fluorinated stilbenes. The introduction of fluorine atoms can significantly influence the photophysical properties of these molecules, potentially leading to materials with large two-photon absorption cross-sections and high nonlinear optical susceptibilities. acs.org These materials are critical for the development of advanced photonic and optoelectronic devices.

In the field of organic electronics , organoboron compounds are being explored for their potential use in Organic Light-Emitting Diodes (OLEDs) . The incorporation of the 4-fluorophenylvinyl moiety into larger conjugated systems could lead to novel emissive or electron-transporting materials with tailored optoelectronic properties for next-generation displays and lighting.

Furthermore, the boronic acid group's ability to interact with diols makes it a valuable component in the design of fluorescent sensors . mdpi.com While much of the research has focused on saccharide detection, the specific electronic properties imparted by the fluorinated vinyl group could be harnessed to develop highly selective and sensitive sensors for other biologically or environmentally important analytes. mdpi.comaidic.it

Advanced Materials Development from Vinylboronic Acid Derivatives

The polymerizability of the vinyl group in this compound opens the door to the creation of novel fluorinated polymers with unique properties and functionalities. The direct polymerization of vinylboronic acids or their esters can lead to polymers with pendant boronic acid groups, which can be further modified or utilized for their inherent reactivity. rsc.org

The resulting fluorinated poly(vinylboronic acid)s could exhibit a combination of properties derived from both the fluorinated backbone and the boronic acid functionalities. Fluorinated polymers are known for their thermal stability, chemical resistance, and unique surface properties. nih.govresearchgate.net The presence of boronic acid groups would add a layer of functionality, enabling applications in areas such as:

Stimuli-responsive materials: The reversible interaction of boronic acids with diols can be used to create hydrogels or other materials that respond to changes in pH or the presence of specific sugars. nih.gov

Functional coatings and membranes: The unique properties of fluorinated polymers could be combined with the reactive nature of boronic acids to develop advanced coatings with sensing or self-healing capabilities. nih.gov

Advanced separation media: Polymers with boronic acid functionalities can be used for the selective separation of biomolecules containing diol groups.

The synthesis of block copolymers containing a fluorinated vinylboronic acid segment is another exciting avenue. researchgate.net Such materials could self-assemble into well-defined nanostructures, offering potential applications in nanotechnology and drug delivery. nih.gov

| Polymer Type | Key Feature | Potential Application |

| Fluorinated poly(vinylboronic acid) | Thermal stability and reactive side chains | Stimuli-responsive hydrogels, functional coatings |

| Block copolymers | Self-assembly into nanostructures | Nanotechnology, drug delivery systems |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of this compound research lies in its application to solve complex problems at the intersection of different scientific disciplines. The unique ability of boronic acids to interact with biological molecules provides a powerful tool for chemical biologists.

A significant area of emerging research is in bioconjugation . The vinylboronic acid moiety has been identified as a reactive partner in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines, a type of "click chemistry" used for the rapid and specific labeling of biomolecules. nih.govru.nl This opens up possibilities for using this compound to attach fluorescent dyes, drugs, or other probes to proteins and other biological targets. nih.gov The fluorine atom could also serve as a useful label for ¹⁹F NMR studies of these bioconjugates.

In the realm of drug delivery , the properties of fluorinated polymers, such as enhanced stability and lipophilicity, are highly desirable. nih.gov Nanoparticles formulated from polymers derived from this compound could serve as novel carriers for targeted cancer therapy.

Furthermore, the development of boronic acid-based sensors for biologically relevant molecules like glucose continues to be a major research focus. aidic.itnih.govarikesi.or.id The specific electronic and structural characteristics of this compound could be leveraged to design sensors with improved selectivity and sensitivity for continuous glucose monitoring in diabetic patients.

Q & A

Q. What are the common synthetic routes for trans-2-(4-Fluorophenyl)vinylboronic acid, and how are reaction conditions optimized?

Methodological Answer:

- The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or transition-metal-catalyzed vinylation. For example, copper-catalyzed oxyvinylations using iodosylbenzoic acid (IBX) derivatives and trans-vinylboronic acids yield stereospecific products .

- Optimization involves adjusting catalyst loading (e.g., Pd or Cu catalysts), solvent polarity (e.g., THF or DMF), and temperature (room temperature to 80°C). Monitoring by TLC and NMR ensures reaction completion.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- 1H/13C NMR spectroscopy confirms stereochemistry and purity. For example, coupling constants (J ≈ 15–16 Hz) in the vinyl region indicate trans-configuration .

- X-ray crystallography or DFT/B3LYP computational modeling (e.g., bond angles, vibrational frequencies) validates electronic and geometric structures. Comparative studies with analogs like 4-formylphenylboronic acid highlight substituent effects .

- Mass spectrometry (HRMS) and elemental analysis verify molecular weight and composition.

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

- Refer to SDS guidelines for boronic acids: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 4°C in airtight containers to prevent hydrolysis .

- In case of exposure, rinse skin/eyes with water and seek medical attention. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- The electron-withdrawing fluorine group enhances boronic acid stability by reducing protodeboronation. However, it may slow transmetallation steps in Pd-catalyzed reactions due to decreased electron density at the boron center.

- Computational studies (e.g., NBO analysis) quantify charge distribution, while Hammett parameters correlate substituent effects with reaction rates .

Q. What mechanistic insights explain stereochemical outcomes in reactions involving this compound?

Methodological Answer:

- The trans-configuration is retained in reactions like Heck coupling due to syn-β-hydride elimination. Stereochemical fidelity is confirmed via NOESY NMR or X-ray diffraction of products (e.g., iodonium intermediates) .

- Competitive pathways (e.g., radical vs. polar mechanisms) are probed using radical traps (TEMPO) or isotopic labeling (D2O).

Q. How do tautomeric equilibria and solvent polarity affect the compound’s stability and reactivity?

Methodological Answer:

- In protic solvents (e.g., water), boronic acids form cyclic boroxines or hydrate adducts, altering reactivity. Tautomerization equilibria are studied via pH-dependent UV-Vis spectroscopy or 11B NMR .

- Acidity constants (pKa) are determined potentiometrically. Fluorinated analogs exhibit lower pKa values (~8–9) compared to non-fluorinated derivatives, enhancing stability in basic media .

Q. What computational strategies predict the compound’s electronic properties for drug discovery applications?

Methodological Answer:

- DFT/B3LYP simulations calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the vinylboronic group’s LUMO energy correlates with Suzuki coupling efficiency .